molecular formula C13H19Cl2FN2 B7899110 (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899110
M. Wt: 293.20 g/mol
InChI Key: IXOMAGROFWNRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluoro-benzyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques like HPLC and NMR are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.

Scientific Research Applications

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2.ClH/c1-17(10-4-3-7-16-8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOMAGROFWNRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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